

Commercial Availability and Synthesis of 5-Bromoquinoline-8-thiol: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromoquinoline-8-thiol

Cat. No.: B15209225

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoquinoline-8-thiol is a specialized heterocyclic organic compound that holds potential for various applications in research and drug development. Its structure, featuring a quinoline core substituted with both a bromine atom and a thiol group, suggests its utility as a versatile building block in medicinal chemistry and materials science. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the thiol group offers a site for nucleophilic reactions or coordination to metal centers. This technical guide provides an in-depth overview of the commercial availability, synthesis, and key properties of **5-Bromoquinoline-8-thiol**, aimed at professionals in the scientific community.

Commercial Suppliers and Availability

A thorough investigation of the chemical supplier landscape reveals that **5-Bromoquinoline-8-thiol** is not a readily available catalog chemical. Researchers seeking to acquire this compound will likely need to pursue custom synthesis. Several companies specialize in the custom synthesis of complex organic molecules, including quinoline derivatives, and can be contracted to produce **5-Bromoquinoline-8-thiol** on a fee-for-service basis.

For researchers interested in related, commercially available starting materials or analogs, 5-bromoquinoline and 5-bromoquinolin-8-ol are offered by a number of suppliers. These

compounds can serve as precursors for the synthesis of the target molecule.

Physicochemical and Safety Data of a Key Precursor: 5-Bromoquinoline

To provide a reference point for the properties of **5-Bromoquinoline-8-thiol**, the following tables summarize the available data for the related and commercially available compound, 5-Bromoquinoline.

Table 1: Physical and Chemical Properties of 5-Bromoquinoline

Property	Value	Source
CAS Number	4964-71-0	[1] [2] [3]
Molecular Formula	C ₉ H ₆ BrN	[1] [3] [4]
Molecular Weight	208.06 g/mol	[1] [3]
Appearance	White to light yellow to green powder/crystal	[1]
Melting Point	43-48 °C	
Purity	>98.0% (GC)	[1]
Solubility	Moderately soluble in organic solvents (e.g., ethanol, dichloromethane), less soluble in water. [2]	[2]

Table 2: Safety Information for 5-Bromoquinoline

Hazard Statement	GHS Classification	Precautionary Statements
Harmful if swallowed	Acute toxicity, oral (Category 4)	P264, P270, P301+P312, P501
Causes skin irritation	Skin corrosion/irritation (Category 2)	P264, P280, P302+P352, P332+P313, P362
Causes serious eye damage	Serious eye damage/eye irritation (Category 1)	P280, P305+P351+P338, P310
May cause respiratory irritation	Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)	P261, P271, P304+P340, P312, P403+P233, P501

This data is for 5-bromoquinoline and should be used as a general guideline. A full safety assessment should be conducted for **5-Bromoquinoline-8-thiol** upon its synthesis.

Proposed Synthetic Pathway for 5-Bromoquinoline-8-thiol

Given its lack of commercial availability, a plausible synthetic route for **5-Bromoquinoline-8-thiol** is essential for researchers. A multi-step synthesis starting from the readily available 8-aminoquinoline is proposed. The overall synthetic strategy is outlined below.



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Caption: Proposed synthetic pathway for **5-Bromoquinoline-8-thiol**.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the proposed synthesis of **5-Bromoquinoline-8-thiol**.

Step 1: Bromination of 8-Aminoquinoline to 5-Bromo-8-aminoquinoline

Reaction Scheme:

+ Br₂



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Caption: Bromination of 8-aminoquinoline.

Procedure:

- Dissolve 8-aminoquinoline in a suitable organic solvent such as acetic acid or a chlorinated solvent.
- Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at a controlled temperature, typically at or below room temperature.
- Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying by column chromatography or recrystallization.

Step 2: Diazotization of 5-Bromo-8-aminoquinoline

Reaction Scheme:

+ NaNO₂ / H₂SO₄



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Caption: Diazotization of 5-bromo-8-aminoquinoline.

Procedure:

- Suspend 5-Bromo-8-aminoquinoline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) to the suspension while maintaining the temperature below 5 °C.
- Stir the reaction mixture at this temperature for a short period (typically 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

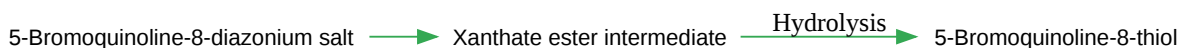
Step 3: Conversion of the Diazonium Salt to 5-Bromoquinoline-8-thiol

A common method for converting an aromatic diazonium salt to a thiol is the Leuckart thiophenol reaction or a related Sandmeyer-type reaction using a sulfur nucleophile.

Reaction Scheme (Leuckart Thiophenol Reaction):

+ H₂O / OH⁻

+ Potassium Ethyl Xanthate



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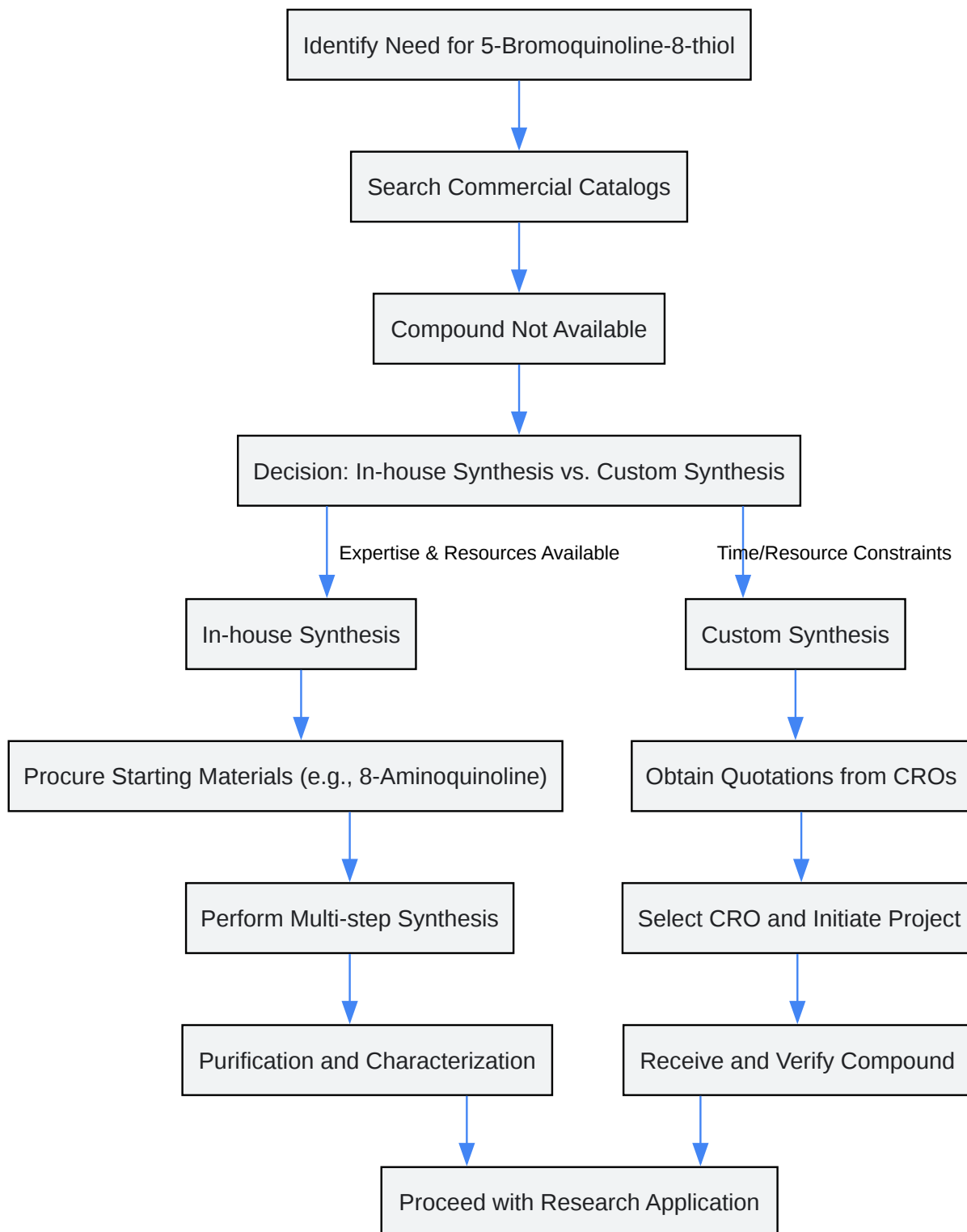
Caption: Leuckart thiophenol reaction for thiol synthesis.

Procedure:

- In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.
- Slowly add the cold diazonium salt solution from Step 2 to the solution of the sulfur nucleophile.
- The reaction mixture is often gently warmed to facilitate the decomposition of the intermediate diazonium xanthate.
- After the reaction is complete, the intermediate xanthate ester is hydrolyzed, typically by heating with an aqueous base (e.g., sodium hydroxide).
- Acidification of the reaction mixture will protonate the thiolate to yield the desired **5-Bromoquinoline-8-thiol**, which can then be extracted and purified.

Logical Workflow for Acquisition and Use

The following diagram illustrates the logical workflow for a researcher intending to use **5-Bromoquinoline-8-thiol** in their work.



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